

Theoretical and Computational Investigations of 1-Benzoyl-2-thiohydantoin: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzoyl-2-thiohydantoin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **1-Benzoyl-2-thiohydantoin**, a heterocyclic compound of interest in medicinal chemistry. This document outlines synthetic approaches, detailed experimental and computational protocols, and presents key data in a structured format. It is designed to serve as a valuable resource for researchers and professionals involved in the study and development of thiohydantoin-based compounds. Due to the limited availability of specific experimental data for **1-Benzoyl-2-thiohydantoin**, this guide combines established methodologies with data from closely related analogs and computational predictions.

Introduction

Thiohydantoins are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.^{[1][2]} The replacement of a carbonyl group with a thiocarbonyl group in the hydantoin ring alters the molecule's electronic and steric properties, often leading to enhanced pharmacological effects.^[3] N-acylated thiohydantoins, such as **1-Benzoyl-2-thiohydantoin**, represent a key subset with potential applications in drug discovery.^[4]

Computational chemistry provides powerful tools to investigate the structural, electronic, and reactive properties of such molecules, offering insights that complement experimental studies

and guide the design of new therapeutic agents.^{[5][6]} This guide details the theoretical and computational approaches applicable to the study of **1-Benzoyl-2-thiohydantoin**.

Synthesis and Characterization

The synthesis of **1-Benzoyl-2-thiohydantoin** can be achieved through the acylation of a pre-formed 2-thiohydantoin ring. A general and adaptable method involves the reaction of 2-thiohydantoin with benzoyl chloride.

General Synthetic Protocol

A plausible synthetic route for **1-Benzoyl-2-thiohydantoin** is adapted from established methods for the N-acylation of thiohydantoins.^[4]

Materials:

- 2-Thiohydantoin
- Benzoyl chloride
- Pyridine (or another suitable base)
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)
- Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

- In a round-bottom flask, dissolve 2-thiohydantoin (1 equivalent) in the anhydrous solvent.
- Add pyridine (1.1 equivalents) to the solution and stir at room temperature.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

- Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with dilute hydrochloric acid.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the purified **1-Benzoyl-2-thiohydantoin** using spectroscopic methods.

Data Presentation

Due to the scarcity of specific experimental data for **1-Benzoyl-2-thiohydantoin**, the following tables present a combination of predicted data from computational models and experimental data from closely related N-benzoyl heterocyclic compounds.

Spectroscopic Data

Table 1: Predicted and Analogous Spectroscopic Data for **1-Benzoyl-2-thiohydantoin**

Spectroscopic Technique	Functional Group/Proton	Predicted/Analogous Value	Reference/Note
FT-IR (cm ⁻¹)	C=O (Benzoyl)	~1680-1700	Based on N-benzoyl compounds[7]
C=O (Hydantoin)	~1720-1740	General thiohydantoin data	
C=S	~1100-1250	General thiohydantoin data	
Aromatic C-H	~3000-3100	General aromatic compounds	
¹ H NMR (ppm)	Aromatic Protons (ortho)	~7.8-8.0	Based on N-benzoyl compounds[8]
Aromatic Protons (meta, para)	~7.4-7.6	Based on N-benzoyl compounds[8]	
CH ₂ (Hydantoin ring)	~4.0-4.5	Predicted data	
N-H (Hydantoin ring)	~8.0-9.0	Predicted data	
¹³ C NMR (ppm)	C=O (Benzoyl)	~165-170	PubChem Predicted[9]
C=O (Hydantoin)	~170-175	PubChem Predicted[9]	
C=S	~180-185	PubChem Predicted[9]	
Aromatic Carbons	127-135	PubChem Predicted[9]	
CH ₂ (Hydantoin ring)	~45-50	PubChem Predicted[9]	

Computational Data (Hypothetical)

The following data are representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Calculated Molecular Properties of **1-Benzoyl-2-thiohydantoin**

Property	Calculated Value
HOMO Energy	-6.5 eV
LUMO Energy	-2.1 eV
HOMO-LUMO Gap	4.4 eV
Dipole Moment	3.5 D

Table 3: Selected Calculated Bond Lengths and Angles for **1-Benzoyl-2-thiohydantoin**

Parameter	Value
Bond Length (Å)	
C=O (Benzoyl)	1.22
C-N (Acyl)	1.40
C=S	1.65
C=O (Hydantoin)	1.21
**Bond Angle (°) **	
O-C-N (Benzoyl)	120.5
C-N-C (Acyl-Ring)	118.0
N-C=S	125.0

Experimental and Computational Protocols

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder.
- Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.
- Record the spectrum from 4000 to 400 cm^{-1} .

NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Process the data using appropriate software and reference the chemical shifts to the residual solvent peak.

Computational Protocol

This protocol outlines the steps for performing Density Functional Theory (DFT) calculations on **1-Benzoyl-2-thiohydantoin** using the Gaussian software package.

1. Molecular Structure Optimization:

- Software: Gaussian
- Method: DFT with the B3LYP functional.[\[10\]](#)[\[11\]](#)
- Basis Set: 6-311++G(d,p) for accurate results.[\[12\]](#)
- Input Keyword: #p B3LYP/6-311++G(d,p) opt freq
- Procedure:
 - Build the initial 3D structure of **1-Benzoyl-2-thiohydantoin** using a molecular modeling program (e.g., GaussView).
 - Run the geometry optimization calculation.

- Verify the optimization by confirming the absence of imaginary frequencies in the frequency calculation output.

2. Natural Bond Orbital (NBO) Analysis:

- Purpose: To analyze the Lewis-like molecular bonding, charge distribution, and donor-acceptor interactions.
- Input Keyword (added to the optimized structure):pop=nbo
- Procedure:
 - Use the optimized geometry from the previous step.
 - Perform a single-point energy calculation with the NBO keyword.
 - Analyze the output file for natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of Fock matrix to identify significant donor-acceptor interactions.

3. Frontier Molecular Orbital (HOMO-LUMO) Analysis:

- Purpose: To determine the electronic properties, reactivity, and the HOMO-LUMO energy gap.
- Procedure:
 - The HOMO and LUMO energies are typically provided in the output of the optimization or a single-point energy calculation.
 - Visualize the HOMO and LUMO orbitals using software like GaussView to understand the electron density distribution in these frontier orbitals.

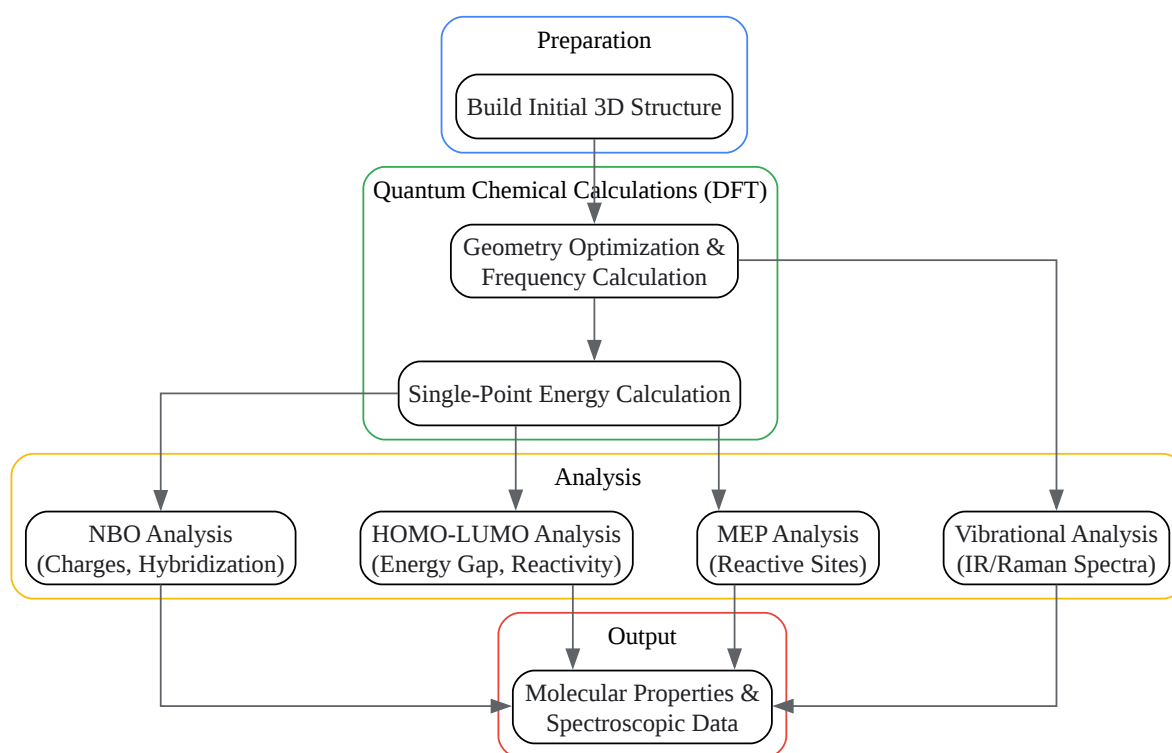
4. Molecular Electrostatic Potential (MEP) Analysis:

- Purpose: To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.

- Procedure:
 - Perform a single-point energy calculation on the optimized geometry.
 - Use visualization software (e.g., GaussView) to generate the MEP surface, where different colors represent varying electrostatic potentials (typically red for negative potential and blue for positive potential).[13]

Visualizations

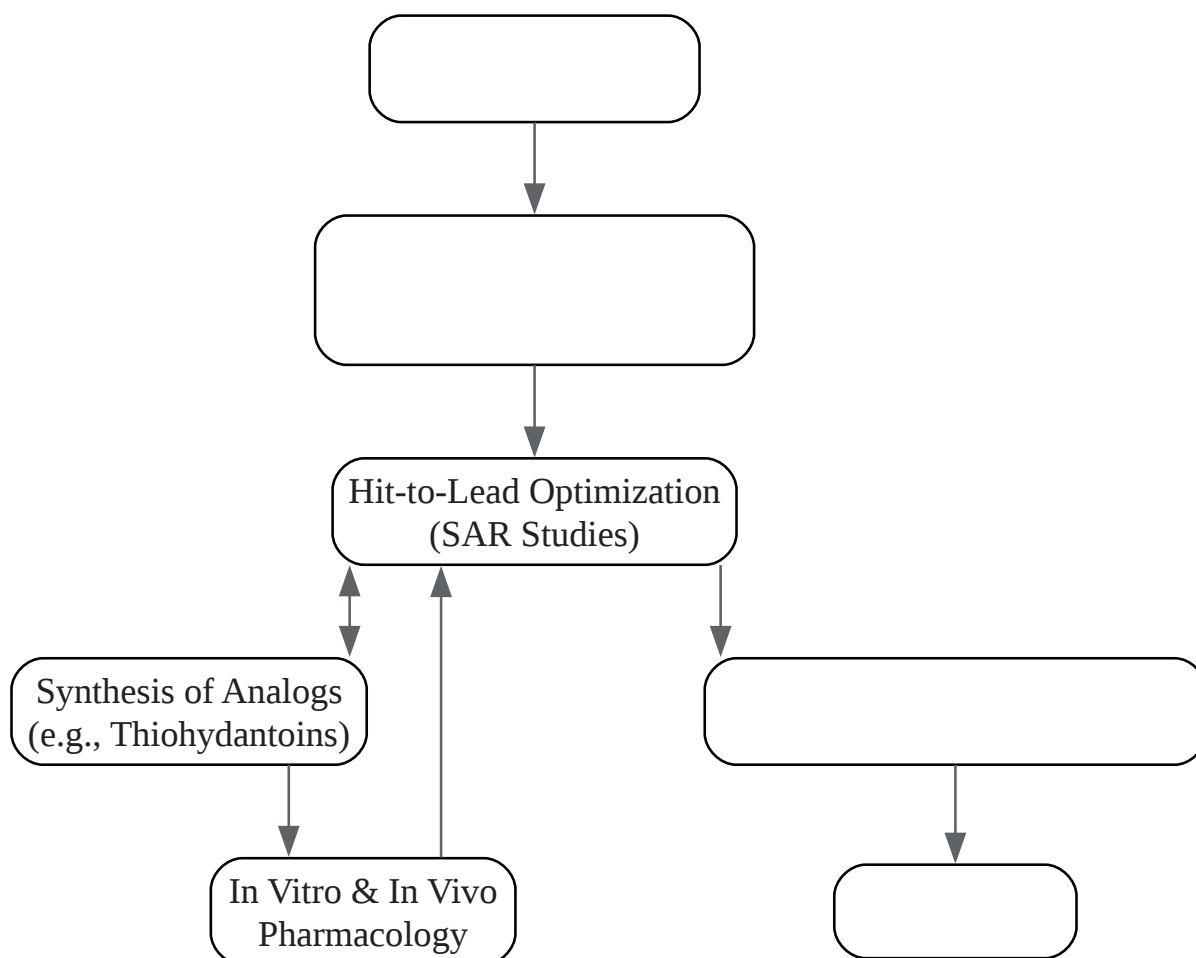
General Computational Chemistry Workflow



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Caption: A generalized workflow for computational analysis of a small molecule.

Drug Discovery Workflow for Heterocyclic Compounds



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Caption: A typical drug discovery pipeline for heterocyclic compounds.

Conclusion

This technical guide provides a foundational framework for the theoretical and computational investigation of **1-Benzoyl-2-thiohydantoin**. While specific experimental data for this molecule is limited, the outlined protocols for synthesis, spectroscopic characterization, and computational analysis offer a robust starting point for researchers. The presented data, derived from predictions and analogous compounds, serves as a useful reference. The application of the described computational workflows can significantly aid in understanding the

structure-activity relationships of **1-Benzoyl-2-thiohydantoin** and guide the design of novel derivatives with desired therapeutic properties.

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